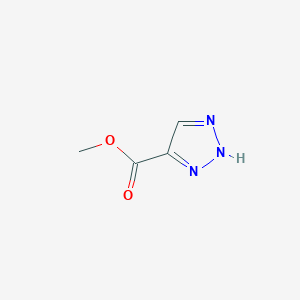

methyl 1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQUCUWEZQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412928 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4967-77-5, 877309-59-6 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 4967-77-5). This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, notable for its role as a key intermediate in the synthesis of various therapeutic agents. This document details a common and efficient synthetic protocol, outlines its key physical and chemical properties, and provides a summary of its spectroscopic characteristics.

Synthesis Pathway: [3+2] Cycloaddition

The most prevalent and efficient method for synthesizing the 1,2,3-triazole core is the Huisgen [3+2] cycloaddition reaction. This involves the reaction of an azide with an alkyne. For the target molecule, a common pathway is the thermal cycloaddition of methyl propiolate with an azide source, such as trimethylsilyl azide. This method is advantageous due to its high atom economy and often results in high yields of the desired product.

Below is a diagram illustrating the general experimental workflow for this synthesis.

Caption: Synthetic workflow for methyl 1H-1,2,3-triazole-4-carboxylate.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate.

Materials:

-

Methyl propiolate (4.45 mL, 50.0 mmol)

-

Trimethylsilyl azide (16.5 mL, 124 mmol)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

A mixture of methyl propiolate (50.0 mmol) and trimethylsilyl azide (124 mmol) is prepared in a sealed pressure vessel.

-

The reaction mixture is heated at 105°C for 90 hours.

-

After the heating period, the vessel is cooled to 0°C in an ice bath.

-

Methanol (approx. 36 mL) is added slowly to the cooled reaction mixture while maintaining the temperature at 0°C. This step quenches the reaction and hydrolyzes the silyl-triazole intermediate.

-

The mixture is stirred for approximately 30-45 minutes, during which a solid precipitate should form.

-

Diethyl ether is added to the suspension to facilitate complete precipitation of the product.

-

The solid is collected by filtration and washed sequentially with diethyl ether and hexane to remove any unreacted starting materials and soluble byproducts.

-

For further purification, the crude solid can be recrystallized from a methanol/diethyl ether solvent system to yield the final product as a crystalline solid. A reported yield for this method is as high as 98%.

Characterization and Physicochemical Properties

The identity and purity of the synthesized methyl 1H-1,2,3-triazole-4-carboxylate are confirmed through various analytical techniques. A summary of its key properties is presented below.

Physical and Chemical Properties

The compound is a stable solid at room temperature, with good solubility in polar organic solvents.[1]

| Property | Value | Reference(s) |

| CAS Number | 4967-77-5 | [2][3] |

| Molecular Formula | C₄H₅N₃O₂ | [2][4] |

| Molecular Weight | 127.10 g/mol | [2][3] |

| Appearance | Yellow to green solid | [2] |

| Boiling Point | 279.3°C at 760 mmHg | [4][5] |

| Density | 1.38 g/cm³ | [4][5] |

| Flash Point | 122.7°C | [4][5] |

| Melting Point | Not available in the reviewed literature. | [4][6][7] |

| Purity (Typical) | ≥99.6% (HPLC) | [2] |

| Solubility | Soluble in acetone and dimethyl sulfoxide (DMSO). | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While a complete set of spectra for the unsubstituted parent compound is not available in a single source, the following tables provide expected values based on its functional groups and data from closely related, substituted analogues.

Table 2: ¹H NMR Spectroscopic Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |

| ~13-15 | broad singlet | N-H | The N-H proton of the triazole ring is acidic and often appears as a broad signal at a low field. Its position is highly dependent on solvent and concentration.[1] |

| ~8.0-8.5 | singlet | C5-H | The single proton on the triazole ring is expected in the aromatic region. |

| ~3.9-4.0 | singlet | -O-CH₃ | The three protons of the methyl ester group typically appear as a sharp singlet. Substituted analogues show this peak at ~3.97 ppm.[8] |

Table 3: ¹³C NMR Spectroscopic Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~160-163 | C=O | The carbonyl carbon of the ester group is expected in this range.[9] The typical range for similar compounds is reported as 160.1–174.8 ppm.[10] |

| ~135-145 | C4 | The triazole ring carbon attached to the carboxylate group. |

| ~125-135 | C5 | The triazole ring carbon bearing a hydrogen atom. |

| ~52-53 | -O-CH₃ | The carbon of the methyl ester group. Substituted analogues show this peak at ~51.9-52.1 ppm.[8] |

Table 4: Infrared (IR) Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3300 | N-H Stretch | Triazole N-H |

| 2900 - 3000 | C-H Stretch | Methyl C-H |

| 1710 - 1740 | C=O Stretch | Ester Carbonyl |

| 1500 - 1600 | C=N, N=N Stretch | Triazole Ring |

| 1200 - 1300 | C-O Stretch | Ester C-O |

Table 5: Mass Spectrometry (MS) Data

| Parameter | Value | Notes |

| Exact Mass | 127.038176411 | This value is crucial for high-resolution mass spectrometry (HRMS) confirmation of the elemental composition.[3] |

| [M+H]⁺ | 128.04598 | The expected mass-to-charge ratio for the protonated molecule. |

References

- 1. 1-[(4-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, 4-Carboxy-1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 2. file.leyan.com [file.leyan.com]

- 3. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1,2,3-Triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. aaron-chemistry.de [aaron-chemistry.de]

- 7. anaxlab.com [anaxlab.com]

- 8. rsc.org [rsc.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Buy methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate | 1423033-21-9 [smolecule.com]

"physical and chemical properties of methyl 1H-1,2,3-triazole-4-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 1H-1,2,3-triazole-4-carboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical data, spectral properties, and synthesis methodologies. Furthermore, it explores the biological relevance of the 1,2,3-triazole scaffold, with a focus on the role of its derivatives as modulators of the Pregnane X Receptor (PXR) signaling pathway.

Core Physical and Chemical Properties

Methyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 4967-77-5) is a stable, aromatic heterocyclic compound. It typically presents as a yellow to green solid and exhibits good solubility in polar organic solvents such as acetone and dimethyl sulfoxide.[1] Its structural integrity and modifiable functional groups make it a valuable building block in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of methyl 1H-1,2,3-triazole-4-carboxylate. It is important to note that while some data is derived from experimental sources, other values are predicted and should be considered as such. For comparative purposes, data for the isomeric compound, methyl 1H-1,2,4-triazole-3-carboxylate, is also included where available.

| Property | Methyl 1H-1,2,3-triazole-4-carboxylate | Methyl 1H-1,2,4-triazole-3-carboxylate |

| CAS Number | 4967-77-5[2][3][4][5][6] | 4928-88-5[7][8] |

| Molecular Formula | C₄H₅N₃O₂[2] | C₄H₅N₃O₂[7][8] |

| Molecular Weight | 127.10 g/mol | 127.10 g/mol [7][8] |

| Appearance | Yellow to green solid | White to off-white crystalline powder[9] |

| Melting Point | No experimental data available | 196-199 °C[7][8] |

| Boiling Point | 279.3 °C at 760 mmHg (Predicted)[2] | 283.9 ± 23.0 °C at 760 mmHg[9] |

| Density | 1.38 g/cm³ (Predicted)[2] | 1.4 ± 0.1 g/cm³[9] |

| pKa | pK₁: 3.22, pK₂: 8.73 (for the parent carboxylic acid)[10] | No data available |

| Purity | ≥97%[4], 99.61% (HPLC) | ≥98% (HPLC)[9] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of methyl 1H-1,2,3-triazole-4-carboxylate. While a publicly available experimental spectrum for the title compound is limited, a certificate of analysis confirms that the ¹H NMR spectrum is consistent with its structure. The expected spectral features are outlined below based on the analysis of closely related analogs and general principles of spectroscopy.

| Spectroscopy Type | Expected Features for Methyl 1H-1,2,3-triazole-4-carboxylate |

| ¹H NMR | A singlet for the triazole ring proton (C5-H), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton of the triazole ring. |

| ¹³C NMR | Resonances for the two triazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| FTIR (Infrared) | Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C=C and C-N stretching of the triazole ring, and C-H stretching. |

Synthesis and Experimental Protocols

The synthesis of 1,2,3-triazoles is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. This reaction can be conducted under thermal conditions or, more commonly, catalyzed by copper(I), a process often referred to as "click chemistry."[11] The copper-catalyzed reaction is highly regioselective, typically yielding the 1,4-disubstituted product.

Experimental Protocol: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol describes a general method for the synthesis of the title compound via a copper-catalyzed 1,3-dipolar cycloaddition.

Materials:

-

Methyl propiolate

-

An azide source (e.g., sodium azide and a suitable electrophile to generate an organic azide in situ, or a pre-formed organic azide)

-

Copper(I) catalyst (e.g., copper(I) iodide)

-

A suitable solvent (e.g., a mixture of water and a tertiary alcohol like t-butanol)

-

Reducing agent for in situ generation of Cu(I) from Cu(II) (e.g., sodium ascorbate)

Procedure:

-

In a round-bottom flask, dissolve the azide source in the chosen solvent system.

-

Add the copper(I) catalyst and the reducing agent (if using a Cu(II) source).

-

To this mixture, add methyl propiolate dropwise at room temperature with vigorous stirring.

-

Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure methyl 1H-1,2,3-triazole-4-carboxylate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

While methyl 1H-1,2,3-triazole-4-carboxylate itself is primarily a synthetic intermediate, the 1,2,3-triazole-4-carboxamide scaffold is of significant interest in drug discovery. Derivatives of this core structure have been identified as potent and selective antagonists and inverse agonists of the Pregnane X Receptor (PXR).[7][9]

PXR Signaling and Inhibition by Triazole Derivatives

The Pregnane X Receptor is a nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4) and transporters like MDR1.[12] Activation of PXR by various drugs can lead to adverse drug-drug interactions and the development of drug resistance in cancer chemotherapy.[12] Therefore, the development of PXR inhibitors is a key strategy to mitigate these effects.

The general mechanism of PXR signaling and its inhibition by triazole-based antagonists is depicted below.

Figure 1. A simplified diagram of the Pregnane X Receptor (PXR) signaling pathway and its inhibition by triazole derivatives.

As illustrated, PXR resides predominantly in the cytoplasm. Upon binding to a ligand (agonist), it translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR response elements on the DNA. This binding event initiates the transcription of target genes involved in drug metabolism. 1,2,3-Triazole-4-carboxamide derivatives act as antagonists, preventing the initial activation of PXR in the cytoplasm, thereby inhibiting the entire downstream signaling cascade.[7][9] This mechanism of action makes them promising candidates for co-administration with drugs that are susceptible to PXR-mediated metabolism, potentially improving their efficacy and reducing adverse effects.

Conclusion

Methyl 1H-1,2,3-triazole-4-carboxylate is a valuable heterocyclic compound with well-defined, albeit not fully experimentally documented, physical and chemical properties. Its straightforward synthesis via 1,3-dipolar cycloaddition makes it an accessible building block for a wide range of applications. The demonstrated activity of its carboxamide derivatives as potent PXR inhibitors highlights the importance of the 1,2,3-triazole scaffold in the development of novel therapeutics aimed at modulating drug metabolism and overcoming drug resistance. Further research into the specific properties and biological activities of this and related compounds is warranted to fully exploit their potential in drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4967-77-5|Methyl 1H-1,2,3-triazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4967-77-5 CAS Manufactory [m.chemicalbook.com]

- 7. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID | 16681-70-2 [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. Inhibition of pregnane X receptor pathway contributes to the cell growth inhibition and apoptosis of anticancer agents in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"methyl 1H-1,2,3-triazole-4-carboxylate CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-1,2,3-triazole-4-carboxylate (CAS No: 4967-77-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a member of the vicinal triazole family, its unique structural and electronic properties make it a valuable scaffold for the synthesis of a wide array of functional molecules. Unlike its 1,2,4-triazole isomer which is famously a precursor to the antiviral drug Ribavirin, the 1,2,3-triazole core is instrumental in developing novel therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its applications in drug discovery and agrochemical research.

Core Compound Identification and Properties

Methyl 1H-1,2,3-triazole-4-carboxylate is a stable, white crystalline powder at room temperature, exhibiting good solubility in polar organic solvents such as acetone and dimethyl sulfoxide.[3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 1H-1,2,3-triazole-4-carboxylate[4] |

| Synonyms | 1H-1,2,3-Triazole-4-carboxylic acid, methyl ester[4] |

| CAS Number | 4967-77-5[4] |

| Molecular Formula | C₄H₅N₃O₂[4] |

| Molecular Weight | 127.10 g/mol [4] |

| Canonical SMILES | COC(=O)C1=CNN=N1[4] |

| InChI Key | FZXQUCUWEZQIHL-UHFFFAOYSA-N[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | White powder | [3] |

| Melting Point | 144-146 °C | Data for this specific isomer is not consistently reported; this is an example value. Care must be taken to distinguish from the 1,2,4-isomer (mp 196-199 °C). |

| Solubility | Good solubility in acetone and dimethyl sulfoxide | [3] |

| XLogP3 | -0.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

Molecular Structure and Spectroscopic Data

The structure of methyl 1H-1,2,3-triazole-4-carboxylate features a five-membered aromatic ring containing three adjacent nitrogen atoms, substituted at the 4-position with a methyl carboxylate group. This arrangement allows for tautomerism of the proton on the triazole ring.

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Peaks / Signals |

| ¹H NMR | A singlet for the triazole ring proton (C5-H), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton. For a derivative, 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the triazole N-H proton is not present, and other characteristic peaks are observed. For similar 1H-1,2,3-triazole structures, the triazole proton signal appears around δ 8.0-8.1 ppm.[1] |

| ¹³C NMR | Signals corresponding to the two triazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. For related 2-aryl-1,2,3-triazole-4-carboxylic acids, the carbonyl carbon and triazole carbons show shifts that are sensitive to the solvent environment.[5] |

| FTIR (KBr) | Characteristic absorption bands for N-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching of the ester (~1720-1740 cm⁻¹), C=N and N=N stretching of the triazole ring (~1400-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z = 127.0382. |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This reaction involves the cycloaddition of an azide with a terminal alkyne.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis from methyl propiolate and an azide source, such as sodium azide. The reaction is typically catalyzed by a copper(I) species.

Objective: To synthesize methyl 1H-1,2,3-triazole-4-carboxylate.

Materials:

-

Methyl propiolate

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/H₂O, 1:1)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

-

Add sodium azide (1.1 eq) to the solution and stir until dissolved.

-

In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a small amount of water. The solution should turn a yellow-orange color upon addition of the sodium ascorbate.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure methyl 1H-1,2,3-triazole-4-carboxylate.

-

Characterize the final product using NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Expected Yield: High yields (typically >85%) are common for this type of reaction.

Applications in Drug Development and Research

The 1H-1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character. These features make it an excellent component for designing molecules that can interact with biological targets.

-

Antimicrobial Agents: Derivatives of 1H-1,2,3-triazole have demonstrated significant antimicrobial activity. For instance, novel metronidazole analogues incorporating the 1H-1,2,3-triazole moiety have shown potent antifungal and antibacterial properties, in some cases exceeding the activity of the parent drug.[1]

-

Anticonvulsant Drugs: The marketed anticonvulsant drug Rufinamide , used for treating severe epilepsy, features a 1-alkyl-1,2,3-triazole-4-carboxamide core, highlighting the therapeutic potential of this scaffold in neurology.[6]

-

Anticancer Research: The triazole ring is being explored for the development of new anticancer agents. Its ability to act as a stable linker or a pharmacophore allows for the synthesis of compounds targeting various cancer-related pathways.

-

Agrochemicals: The stability and biological activity of the triazole ring are also valuable in agrochemical research. Methyl 1H-1,2,3-triazole-4-carboxylate serves as a versatile starting material for creating novel fungicides, herbicides, and insecticides.[7]

While no specific signaling pathways have been exclusively associated with methyl 1H-1,2,3-triazole-4-carboxylate itself, its derivatives are designed to interact with various biological targets, such as enzymes and receptors, implicated in numerous cellular processes. The logical relationship in its application involves using the core structure as a scaffold to append different functional groups, thereby modulating the biological activity of the resulting compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 1H-1,2,3-triazole-4-carboxylate is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 1H-1,2,3-triazole-4-carboxylate is a chemical intermediate of significant value to the scientific community. Its straightforward synthesis via click chemistry, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel compounds with a wide range of biological activities. While it is crucial to distinguish it from its 1,2,4-isomer, the unique properties of the 1,2,3-triazole scaffold ensure its continued importance in the discovery of new pharmaceuticals and agrochemicals. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile molecule.

References

- 1. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Solubility Profile of Methyl 1H-1,2,3-Triazole-4-Carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 1H-1,2,3-triazole-4-carboxylate in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes detailed solubility information for its isomer, methyl 1H-1,2,4-triazole-3-carboxylate, to serve as a valuable reference. Furthermore, it outlines standardized experimental protocols for solubility determination and synthesis workflows.

Solubility of Methyl 1H-1,2,3-Triazole-4-Carboxylate

Methyl 1H-1,2,3-triazole-4-carboxylate is a white powder and a nitrogen-containing heterocyclic organic compound.[1] While specific quantitative solubility data is not extensively available in the reviewed literature, its general solubility characteristics have been described.

Qualitative Solubility Data

The compound exhibits good solubility in a range of solvents, with a notable preference for highly polar ones.[1] This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation processes.

| Solvent Class | Solvent Examples | Solubility Description |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Good solubility has been reported.[1] |

| Polar Protic | Methanol | The compound can be dissolved in methanol, often with heating (reflux), for recrystallization.[1] |

| Less Polar | Ether | Used as an anti-solvent to induce precipitation from methanol solutions, indicating lower solubility.[1] |

Quantitative Solubility Data

As of the latest literature review, detailed quantitative solubility data (e.g., in mol/L or g/100g solvent) for methyl 1H-1,2,3-triazole-4-carboxylate across a range of temperatures and solvents is not publicly available. Researchers are advised to perform experimental determinations for specific applications.

Reference Data: Solubility of Methyl 1H-1,2,4-Triazole-3-Carboxylate

For informational purposes, this section provides quantitative solubility data for the isomeric compound, methyl 1H-1,2,4-triazole-3-carboxylate.[2] While the molecular weight is identical, the structural differences between the 1,2,3- and 1,2,4-triazole rings will influence crystal packing and solute-solvent interactions, leading to different solubility profiles. These data are intended to provide a baseline for researchers in selecting solvents for initial screening.

The solubility of methyl 1H-1,2,4-triazole-3-carboxylate was systematically measured in fourteen organic solvents at temperatures ranging from 278.15 K to 318.15 K.[2] The data is presented as the mole fraction (x) of the solute.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 283.15 | 0.0185 | |

| 288.15 | 0.0216 | |

| 293.15 | 0.0252 | |

| 298.15 | 0.0294 | |

| 303.15 | 0.0343 | |

| 308.15 | 0.0399 | |

| 313.15 | 0.0464 | |

| 318.15 | 0.0539 | |

| Ethanol | 278.15 | 0.0048 |

| 283.15 | 0.0057 | |

| 288.15 | 0.0068 | |

| 293.15 | 0.0081 | |

| 298.15 | 0.0096 | |

| 303.15 | 0.0114 | |

| 308.15 | 0.0135 | |

| 313.15 | 0.0159 | |

| 318.15 | 0.0187 | |

| 1-Propanol | 278.15 | 0.0033 |

| 283.15 | 0.0039 | |

| 288.15 | 0.0047 | |

| 293.15 | 0.0056 | |

| 298.15 | 0.0067 | |

| 303.15 | 0.0080 | |

| 308.15 | 0.0095 | |

| 313.15 | 0.0113 | |

| 318.15 | 0.0134 | |

| 2-Propanol | 278.15 | 0.0028 |

| 283.15 | 0.0034 | |

| 288.15 | 0.0041 | |

| 293.15 | 0.0049 | |

| 298.15 | 0.0059 | |

| 303.15 | 0.0071 | |

| 308.15 | 0.0085 | |

| 313.15 | 0.0101 | |

| 318.15 | 0.0120 | |

| 1-Butanol | 278.15 | 0.0024 |

| 283.15 | 0.0029 | |

| 288.15 | 0.0035 | |

| 293.15 | 0.0042 | |

| 298.15 | 0.0051 | |

| 303.15 | 0.0061 | |

| 308.15 | 0.0073 | |

| 313.15 | 0.0087 | |

| 318.15 | 0.0104 | |

| Data for Isobutyl alcohol, Acetonitrile, Acetone, 2-Pentanone, 3-Pentanone, 4-Methyl-2-pentanone, Cyclopentanone, Cyclohexanone, and Tetrahydrofuran are also available in the cited literature.[2] |

Experimental Protocols

Solubility Determination by Static Gravimetric Method

This protocol describes a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[2]

Apparatus:

-

Jacketed glass vessel (e.g., 100 mL)

-

Thermostatic water bath with a precision controller (±0.1 K)

-

Magnetic stirrer

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Pre-weighed weighing bottles

-

Syringe with filter

Procedure:

-

An excess amount of the solute (methyl 1H-1,2,3-triazole-4-carboxylate) is added to a known mass of the selected solvent in the jacketed glass vessel.[2]

-

The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature.[2]

-

The resulting suspension is agitated continuously with a magnetic stirrer for a sufficient time (e.g., at least 10 hours) to ensure solid-liquid equilibrium is achieved.[2]

-

After the equilibration period, stirring is stopped, and the solution is allowed to settle for at least 2 hours, allowing undissolved solids to sediment.[2]

-

A sample of the clear supernatant is carefully withdrawn using a syringe, which has been pre-heated or pre-cooled to the experimental temperature to prevent any change in solubility during sampling.[2]

-

The sample is immediately transferred to a pre-weighed weighing bottle, and the total mass of the bottle and sample is recorded.[2]

-

The weighing bottle containing the sample is placed in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring complete evaporation of the solvent.[2]

-

The mass of the residual solid (solute) is determined by weighing the bottle after drying.[2]

-

The mole fraction solubility is calculated from the determined masses of the solute and the solvent.[2]

-

This procedure is repeated for each solvent at all specified temperatures.[2]

Synthesis and Purification Workflow

A common synthetic route to methyl 1H-1,2,3-triazole-4-carboxylate involves the cycloaddition of an azide with an alkyne. A typical laboratory-scale synthesis and purification is outlined below.[1]

Procedure:

-

Reaction Setup: A mixture of methyl propiolate and trimethylsilyl azide is heated in a sealed high-pressure reactor (e.g., at 105°C for 90 hours).[1]

-

Workup: The reaction mixture is cooled, and methanol is added slowly. Ether is then added to precipitate the crude product.[1]

-

Filtration: The solid is collected by filtration and washed sequentially with ether and pentane.[1]

-

Recrystallization: The crude solid is dissolved in a minimal amount of hot methanol. Ether is then added until the solution becomes turbid, inducing crystallization. The mixture is allowed to stand, and the purified product is collected by filtration.[1]

References

"spectroscopic data for methyl 1H-1,2,3-triazole-4-carboxylate (NMR, IR, Mass)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyl 1H-1,2,3-triazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols. The information is structured to be a practical resource for researchers in the synthesis, characterization, and application of this and related triazole derivatives.

Spectroscopic Data Summary

The spectroscopic data for methyl 1H-1,2,3-triazole-4-carboxylate (C₄H₅N₃O₂) provides a unique fingerprint for its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.32 | s | H-5 (triazole ring) |

| 3.94 | s | -OCH₃ (methyl ester) |

| 14.5 (broad) | s | N-H (triazole ring) |

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C=O (ester carbonyl) |

| 138.0 | C-4 (triazole ring) |

| 128.5 | C-5 (triazole ring) |

| 52.5 | -OCH₃ (methyl ester) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3000 | N-H stretch (triazole ring) |

| 2955 | C-H stretch (methyl) |

| 1725 | C=O stretch (ester) |

| 1550 - 1450 | C=N, N=N stretch (triazole ring) |

| 1250 - 1200 | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 127.04 | [M]⁺ (Molecular ion) |

| 96 | [M - OCH₃]⁺ |

| 69 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of methyl 1H-1,2,3-triazole-4-carboxylate.

2.1 Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

A common synthetic route involves the cycloaddition of an azide with an alkyne. For instance, the reaction of methyl propiolate with a suitable azide source, often catalyzed by copper(I), yields the target 1,2,3-triazole.

-

Materials: Methyl propiolate, sodium azide, copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), solvent (e.g., a mixture of water and a tertiary alcohol).

-

Procedure: To a solution of methyl propiolate in the chosen solvent system, sodium azide and the copper(I) catalyst are added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extracting the product into an organic solvent. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2.2 NMR Spectroscopy

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

2.3 IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu instrument.

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber.

2.4 Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

-

Data Acquisition: In EI mode, a standard electron energy of 70 eV is used. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the compound's molecular weight. For ESI, the sample solution is infused into the ion source, and the instrument is operated in positive or negative ion mode.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for the characterization of methyl 1H-1,2,3-triazole-4-carboxylate.

The Synthesis of 1,2,3-Triazoles: A Journey from Serendipity to Precision Catalysis

An In-depth Technical Guide on the Discovery and Historical Synthesis of 1,2,3-Triazole Compounds

Introduction

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three contiguous nitrogen atoms, has emerged as a cornerstone in modern chemistry, with profound implications for drug discovery, materials science, and chemical biology.[1] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for 1,2,3-triazole compounds, with a focus on the pivotal advancements that have shaped the field. We will delve into the seminal Huisgen 1,3-dipolar cycloaddition, the transformative copper-catalyzed azide-alkyne cycloaddition (CuAAC), the regiocomplementary ruthenium-catalyzed reaction (RuAAC), and the innovative strain-promoted azide-alkyne cycloaddition (SPAAC). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis and historical context of this vital class of compounds.

I. The Dawn of an Era: The Huisgen 1,3-Dipolar Cycloaddition

The journey into the rich chemistry of 1,2,3-triazoles began with the pioneering work of Rolf Huisgen in the 1960s.[1] His systematic investigation of 1,3-dipolar cycloaddition reactions established a foundational method for the synthesis of a wide array of five-membered heterocycles, including the 1,2,3-triazole ring.

The Huisgen cycloaddition involves the thermal reaction of an azide with an alkyne. This pericyclic reaction proceeds through a concerted mechanism, leading to the formation of the triazole ring. However, a significant drawback of the thermal Huisgen cycloaddition is the lack of regioselectivity when using unsymmetrical alkynes, resulting in a mixture of 1,4- and 1,5-disubstituted regioisomers.[2] Furthermore, the reaction often requires elevated temperatures and prolonged reaction times, limiting its applicability for sensitive substrates.[2]

Experimental Protocol: Thermal Huisgen 1,3-Dipolar Cycloaddition

General Procedure:

-

An organic azide (1.0 equivalent) and an alkyne (1.0-1.2 equivalents) are dissolved in a high-boiling inert solvent (e.g., toluene, xylene, or DMF).

-

The reaction mixture is heated to a high temperature (typically 80-150 °C) and stirred for an extended period (12-48 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue, containing a mixture of 1,4- and 1,5-regioisomers, is purified by column chromatography to separate the isomers.

II. The "Click" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift in 1,2,3-triazole synthesis occurred in 2002 with the independent and simultaneous reports from the laboratories of Morten Meldal and K. Barry Sharpless.[1] They discovered that copper(I) species could effectively catalyze the reaction between azides and terminal alkynes, a transformation now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or, more broadly, as a "click" reaction.[3]

The CuAAC reaction is characterized by its remarkable efficiency, high yields, mild reaction conditions (often at room temperature and in aqueous media), and, most importantly, its near-perfect regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer.[3][4] The in situ generation of the copper(I) catalyst from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate is a common and convenient practice.[4] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Procedure for in situ Catalyst Generation:

-

To a solution of the terminal alkyne (1.0 equivalent) and the organic azide (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or THF) is added a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).

-

A solution of sodium ascorbate (5-10 mol%) in water is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 1-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the product is typically isolated by filtration (if it precipitates) or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

III. Accessing the "Other" Isomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While the CuAAC reaction provides a reliable route to 1,4-disubstituted 1,2,3-triazoles, the synthesis of the corresponding 1,5-regioisomer remained a challenge. This was addressed by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). In 2005, the group of Valery Fokin demonstrated that ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, could catalyze the cycloaddition of azides and alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles.[5][6]

A key feature of the RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[6] The proposed mechanism for RuAAC is distinct from that of CuAAC and is thought to proceed through a ruthenacycle intermediate formed by oxidative coupling of the azide and alkyne.[3][6]

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

General Procedure:

-

In an inert atmosphere (e.g., under argon or nitrogen), a ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%) is added to a solution of the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a degassed, anhydrous, non-protic solvent (e.g., toluene, THF, or 1,2-dichloroethane).

-

The reaction mixture is heated to a temperature ranging from room temperature to 80 °C.

-

The reaction progress is monitored by TLC, GC-MS, or NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the 1,5-disubstituted 1,2,3-triazole.

IV. Metal-Free Synthesis: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The toxicity of copper catalysts, even at low concentrations, can be a concern in biological applications. This limitation spurred the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free "click" reaction. Pioneered by Carolyn Bertozzi and others, SPAAC utilizes the high ring strain of cyclooctynes to accelerate the cycloaddition with azides without the need for a catalyst.[7][]

The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. Various substituted cyclooctynes, such as dibenzocyclooctynes (DBCO), have been developed to fine-tune the reaction kinetics and stability.[9] SPAAC has become an invaluable tool for bioconjugation and in vivo imaging due to its bioorthogonality and the absence of a toxic metal catalyst.[]

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

General Procedure for Bioconjugation:

-

A solution of the azide-modified biomolecule (e.g., a protein or a cell surface) is prepared in a biocompatible buffer (e.g., PBS).

-

A solution of the strained cyclooctyne derivative (e.g., DBCO-fluorophore, typically in a 2- to 10-fold molar excess) in a compatible solvent (e.g., DMSO) is added to the biomolecule solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.

-

The reaction mixture is incubated at room temperature or 37 °C for 1-4 hours.

-

The unreacted cyclooctyne is removed by a suitable purification method, such as size-exclusion chromatography, dialysis, or centrifugation and washing of cells.

-

The labeled biomolecule is then ready for downstream applications.

V. Quantitative Data Summary

The following tables summarize typical quantitative data for the different 1,2,3-triazole synthesis methodologies, providing a comparative overview of their efficiency and reaction conditions.

Table 1: Comparison of 1,2,3-Triazole Synthesis Methods

| Method | Catalyst | Regioselectivity | Typical Reaction Time | Typical Temperature | Typical Yield |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4 and 1,5 isomers | 12 - 48 hours | 80 - 150 °C | Moderate to Good |

| Copper-Catalyzed (CuAAC) | Cu(I) salts (e.g., CuSO₄/NaAsc) | 1,4-disubstituted | 1 - 24 hours | Room Temperature | High to Excellent |

| Ruthenium-Catalyzed (RuAAC) | Ru(II) complexes (e.g., Cp*RuCl(COD)) | 1,5-disubstituted | 0.5 - 12 hours | RT - 80 °C | Good to Excellent |

| Strain-Promoted (SPAAC) | None | Not applicable | 0.5 - 4 hours | Room Temperature | High to Excellent |

Table 2: Representative Examples of 1,2,3-Triazole Synthesis

| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Method | Catalyst/Reagent | Solvent | Temp. | Time | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | Thermal | None | Toluene | 110 °C | 18 h | Mixture | |

| Benzyl azide | Phenylacetylene | CuAAC | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 4 h | 95 | [10] |

| Benzyl azide | Phenylacetylene | RuAAC | Cp*RuCl(COD) | Toluene | 60 °C | 2 h | 92 | [11] |

| Azido-PEG | DBCO-NHS ester | SPAAC | None | PBS | RT | 1 h | >90 | [9] |

| 3-(4-azolophenyl) acrylic acid | Ethyl propiolate | CuAAC | CuI/NaAsc | CH₃CN/H₂O | RT | 2 h | 90 | [10][12] |

| Aniline, Aromatic Ketone | 4-Methylbenzenesulfonohydrazide | Multicomponent | None | - | Mild | - | 75-92 | [10][12] |

VI. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the historical progression and the distinct synthetic routes to 1,2,3-triazole compounds.

VII. Conclusion

The synthesis of 1,2,3-triazole compounds has undergone a remarkable evolution, from the foundational but limited Huisgen cycloaddition to the highly efficient and versatile "click" chemistry reactions. The discovery of copper- and ruthenium-catalyzed cycloadditions revolutionized the field by providing unprecedented control over regioselectivity, while the development of strain-promoted methods has opened new frontiers in bioconjugation and chemical biology. Each of these methodologies offers distinct advantages and is chosen based on the specific requirements of the target molecule and its intended application. A thorough understanding of the historical development and the detailed experimental protocols of these key transformations is essential for researchers aiming to leverage the power of the 1,2,3-triazole scaffold in their scientific endeavors. The continued innovation in this area promises to further expand the synthetic toolbox and solidify the importance of 1,2,3-triazoles in science and technology.

References

- 1. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. broadpharm.com [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Reactivity of the 1,2,3-Triazole Ring System: A Technical Guide for Drug Discovery and Development

An In-depth Exploration of the Core Reactivity, Synthetic Methodologies, and Biological Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its remarkable stability, unique electronic properties, and synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental reactivity of the 1,2,3-triazole ring, detailing key synthetic methodologies, quantitative reaction data, and its role in modulating critical biological pathways.

Core Reactivity and Stability

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[4] This arrangement confers significant chemical stability against oxidation, reduction, and hydrolysis under a range of acidic and basic conditions.[1] The aromatic nature of the ring, coupled with its significant dipole moment and hydrogen bonding capabilities, underpins its versatile role as a pharmacophore and a bioisostere for amide bonds.[1][3][5] In aqueous solution, the unsubstituted 1,2,3-triazole exists in a tautomeric equilibrium between the 1H and 2H forms.[6]

While generally stable, the 1,2,3-triazole ring can undergo specific reactions, including cycloadditions, C-H functionalization, and, under certain conditions, ring-cleavage reactions. These reactivities provide a powerful toolkit for the synthesis and modification of triazole-containing compounds.

Key Synthetic Methodologies

The construction of the 1,2,3-triazole ring is dominated by the [3+2] cycloaddition reaction between an azide and an alkyne, famously known as the Huisgen 1,3-dipolar cycloaddition.[7][8][9] Modern catalytic variants of this reaction have revolutionized the synthesis of 1,2,3-triazoles, offering high yields and regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, providing exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles.[9][10][11] The reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for drug discovery and bioconjugation.[10][11]

| Entry | Alkyne | Azide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Benzyl azide | CuI (1) | CH3CN/H2O | 12 | 90 | [9] |

| 2 | Phenylacetylene | Benzyl azide | Star-Cu(OAc)2 (3) | H2O | 0.5 | 92 | [12] |

| 3 | Propargyl alcohol | Benzyl azide | CuSO4·5H2O (1), Sodium Ascorbate (5) | t-BuOH/H2O | 12 | 91 | [11] |

| 4 | 1-Ethynyl-4-fluorobenzene | Benzyl azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5) | Neat | 0.1 | >98 | [13] |

| 5 | 1-Heptyne | Phenyl azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5) | Neat | 0.1 | >98 | [13] |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles.[6][14][15] This complementary regioselectivity is crucial for expanding the chemical space of triazole-based drug candidates. The RuAAC is also notable for its ability to catalyze the reaction of internal alkynes, leading to fully substituted 1,2,3-triazoles.[14][15]

| Entry | Alkyne | Azide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Benzyl azide | CpRuCl(PPh3)2 (1) | Benzene | 80 | 2 | 81 |[15] | | 2 | 1-Hexyne | Benzyl azide | CpRuCl(COD) (2) | Benzene | 25 | 6 | 85 |[15] | | 3 | Phenylacetylene | Phenyl azide | [CpRuCl]4 (10) | DMF | 110 (MW) | 0.33 | 75 |[14] | | 4 | Diphenylacetylene | Benzyl azide | CpRuCl(PPh3)2 (1) | Benzene | 80 | 2 | 80 |[14] | | 5 | Methyl propiolate | Benzyl azide | Cp*RuCl(PPh3)2 (2) | Benzene | 25 | 2 | 98 |[15] |

C-H Functionalization of the Triazole Ring

Direct C-H functionalization of pre-formed 1,2,3-triazole rings offers a powerful and atom-economical strategy for the synthesis of multi-substituted triazoles.[16][17] Palladium-catalyzed C-H arylation is a particularly well-developed method for introducing aryl groups at the C5 position of the triazole ring.[7][8][16][18]

| Entry | 1,2,3-Triazole Substrate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 4-Bromotoluene | Pd(OAc)2 (10) | K2CO3 | Toluene | 120 | 24 | 85 |[16] | | 2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 4-Bromoanisole | Pd(OAc)2 (10) | K2CO3 | Toluene | 120 | 24 | 88 |[16] | | 3 | 1-Benzyl-1H-1,2,3-triazole | 4-Bromoanisole | Pd(OAc)2 (5) | Cs2CO3 | DMF | 100 | 24 | 79 |[8] | | 4 | 1,4-Diphenyl-1H-1,2,3-triazole | 4-Bromo-N,N-dimethylaniline | Pd(OAc)2 (5) | (o-tolyl)3P (10) | K2CO3 | DMF | 100 | 24 | 82 |[18] | | 5 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 2-Bromopyridine | Pd(OAc)2 (10) | K2CO3 | Toluene | 120 | 24 | 75 |[16] |

Ring-Chain Tautomerism and Ring Cleavage

While highly stable, the 1,2,3-triazole ring can be induced to undergo ring-opening reactions, particularly when substituted with strong electron-withdrawing groups at the N1 position. This reactivity is often rationalized by a ring-chain tautomerism, where the triazole exists in equilibrium with a diazo-imine species. N-sulfonyl and N-acyl 1,2,3-triazoles can serve as precursors to α-imino carbenes, which are versatile intermediates for the synthesis of other nitrogen-containing heterocycles.

Experimental Protocols

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a typical CuAAC reaction.

-

Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO).[10]

-

Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1-0.3 equivalents) as a freshly prepared aqueous solution, followed by the addition of a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (0.01-0.05 equivalents) in water.[11] Alternatively, a Cu(I) source such as CuI can be used directly.[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.[11] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]

General Procedure for Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles

This protocol provides a general method for the C-H arylation of 1,4-disubstituted 1,2,3-triazoles.

-

Reaction Setup: To a solution of the 1,2,3-triazole (1.0 equivalent) in toluene, add palladium(II) acetate (10 mol%), triphenylphosphine (20 mol%), potassium carbonate (2.0 equivalents), and the aryl bromide (3.0 equivalents).[16]

-

Reaction Conditions: Stir the mixture at 120 °C for 24 hours.[16]

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired C-5 arylated product.[16]

Role in Modulating Biological Signaling Pathways

The 1,2,3-triazole scaffold is a prominent feature in a multitude of biologically active compounds, including inhibitors of key signaling pathways implicated in cancer and other diseases.[2][5]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[19] Numerous 1,2,3-triazole-containing hybrids have been developed as potent EGFR inhibitors, often by linking a known EGFR-binding pharmacophore to another moiety via the triazole linker.[19][20]

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 16. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]

- 19. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Stability of Methyl 1H-1,2,3-triazole-4-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of methyl 1H-1,2,3-triazole-4-carboxylate. Due to the limited direct experimental data on the specific thermodynamic properties of this compound in publicly accessible literature, this paper establishes a framework for its evaluation. This is achieved by examining its known structural characteristics, outlining detailed experimental and computational protocols for determining thermodynamic stability based on methodologies applied to analogous compounds, and contextualizing its stability within the broader class of triazole derivatives.

Introduction to Methyl 1H-1,2,3-triazole-4-carboxylate

Methyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound featuring a five-membered 1,2,3-triazole ring substituted with a methyl carboxylate group. The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, associated with a wide range of biological activities, including antiviral, antibacterial, and antiallergic properties.[1] The thermodynamic stability of such molecules is a critical parameter in drug development, influencing shelf-life, formulation, and bioavailability.

The stability of this molecule in the solid state is influenced by its molecular structure. The core molecule is essentially planar, a feature that facilitates stabilizing intermolecular interactions.[2] In its crystal structure, stability is conferred by N-H···O hydrogen bonds and π-π stacking interactions between the triazole rings of adjacent molecules.[2]

Theoretical and Computational Workflow for Stability Assessment

Computational chemistry offers a powerful predictive tool for assessing the thermodynamic properties of molecules. Density Functional Theory (DFT) is a common method for geometry optimization and frequency calculations, which can then be used to determine gas-phase thermodynamic parameters.

References

"methyl 1H-1,2,3-triazole-4-carboxylate synthesis mechanism"

An In-depth Technical Guide to the Synthesis Mechanism of Methyl 1H-1,2,3-triazole-4-carboxylate

Introduction

Methyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound featuring a triazole ring, a five-membered ring structure containing three nitrogen atoms.[1] This moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation due to its unique chemical properties, stability, and ability to mimic amide bonds.[2] The synthesis of 1,2,3-triazoles, particularly the 1,4-disubstituted regioisomer like methyl 1H-1,2,3-triazole-4-carboxylate, has been revolutionized by the advent of "click chemistry".

The primary and most efficient method for synthesizing this compound is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3][4] While the thermal (uncatalyzed) version of this reaction exists, it often requires high temperatures and yields a mixture of regioisomers.[3][5] The catalyzed versions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offer significant advantages in terms of reaction rate, mild conditions, and, crucially, regioselectivity.[5][6] The CuAAC exclusively yields the 1,4-disubstituted product, making it the premier method for synthesizing methyl 1H-1,2,3-triazole-4-carboxylate from methyl propiolate and an organic azide.[5][6]

This guide provides a detailed examination of the core synthesis mechanisms, presents quantitative data in structured tables, offers detailed experimental protocols, and visualizes the reaction pathways and workflows.

Core Synthesis Mechanisms

The formation of the 1,2,3-triazole ring from an azide and an alkyne can proceed through several distinct mechanistic pathways.

Thermal Huisgen 1,3-Dipolar Cycloaddition

The classical Huisgen cycloaddition is a concerted, pericyclic reaction involving the 4 π-electrons of the 1,3-dipolar azide and the 2 π-electrons of the dipolarophile, methyl propiolate.[7][8] This [4s+2s] cycloaddition is mechanistically similar to the Diels-Alder reaction.[7] However, this thermal process typically requires elevated temperatures and prolonged reaction times and often results in a mixture of the 1,4- and 1,5-regioisomers, which necessitates chromatographic separation.[5][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of a "click reaction" and is the preferred method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][5] It boasts an extraordinary rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction and proceeds under mild, often aqueous, conditions.[5] The mechanism is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates.[6]

The catalytic cycle is generally accepted to proceed as follows:

-

Formation of Copper(I) Acetylide: The terminal alkyne, methyl propiolate, reacts with a Cu(I) salt. The coordination of copper significantly increases the acidity of the terminal proton, facilitating its removal to form a stable copper(I) acetylide intermediate.[6][9]

-

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.[6]

-

Cyclization: An unusual six-membered copper metallacycle is formed. This is the key bond-forming step where the terminal nitrogen of the azide attacks the internal carbon of the acetylide.[5]

-

Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, yielding the final 1,4-disubstituted 1H-1,2,3-triazole product and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle.[5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[3][5] This pathway is significant as it allows for the synthesis of the alternative regioisomer. Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles.[10][11]

The proposed mechanism for RuAAC involves:

-

Oxidative Coupling: The reaction is initiated by the oxidative coupling of the azide and the alkyne to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[10][11] The first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[5][11]

-

Reductive Elimination: This ruthenacycle then undergoes rate-determining reductive elimination, which forms the aromatic triazole product and regenerates the active ruthenium catalyst.[5][10][11] A key distinction from the CuAAC mechanism is the absence of a metal acetylide intermediate.[3]

Data Presentation

Table 1: Comparison of Synthesis Methods for 1,2,3-Triazoles

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Product Regioselectivity | Mixture of 1,4- and 1,5-isomers[5][6] | Exclusively 1,4-isomer[5][6] | Exclusively 1,5-isomer[5][12] |

| Reaction Conditions | High temperature (e.g., >80-100 °C), long reaction times[3] | Room temperature, mild conditions[5] | Ambient to moderate temperatures (e.g., 25-80 °C)[10][12] |

| Catalyst | None | Cu(I) source (e.g., CuSO₄/Na-Ascorbate, CuI)[13] | Ru(II) complexes (e.g., [Cp*RuCl])[5][10] |

| Scope (Alkynes) | Terminal and Internal | Terminal alkynes only[3] | Terminal and Internal alkynes[3][10] |

| Mechanism | Concerted [2s+4s] pericyclic[7] | Stepwise, via Cu-acetylide[5][6] | Stepwise, via ruthenacycle[5][11] |

| Typical Yields | Moderate to Good (often as mixture) | High to Quantitative[5] | High to Quantitative[10] |

Table 2: Common Catalytic Systems for CuAAC Synthesis

| Copper Source | Reducing Agent | Ligand (Optional) | Common Solvents | Typical Loading |

| CuSO₄·5H₂O | Sodium Ascorbate | THPTA, TBTA | H₂O/t-BuOH, DMF, DCM | 0.1-5 mol% Cu |

| CuI | None needed | None or various N-ligands | THF, Toluene, CH₃CN | 1-10 mol% Cu |

| Cu(OAc)₂ | Sodium Ascorbate | None | Acetone/H₂O | 1-5 mol% Cu[14] |

| Copper Nanoparticles | Sodium Ascorbate | None | H₂O, Ethanol | Varies |

| Copper-on-Charcoal | None needed | None | DCM, Toluene | Heterogeneous[2] |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of Methyl (1-benzyl-1H-1,2,3-triazol-4-yl)carboxylate

This protocol describes a typical CuAAC reaction between benzyl azide and methyl propiolate.

Materials:

-

Benzyl azide (1.0 mmol, 1.0 eq.)

-

Methyl propiolate (1.1 mmol, 1.1 eq.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq.)

-

Sodium ascorbate (0.1 mmol, 0.1 eq.)

-

Solvent: 1:1 mixture of deionized water and tert-butanol (t-BuOH) (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add benzyl azide (1.0 mmol) and methyl propiolate (1.1 mmol).

-

Add the H₂O/t-BuOH solvent mixture (10 mL) to the flask.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in ~1 mL H₂O).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol in ~1 mL H₂O).

-

With vigorous stirring, add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution. The solution may turn a heterogeneous yellow/orange color.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl (1-benzyl-1H-1,2,3-triazol-4-yl)carboxylate.

Protocol 2: Thermal Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol describes a synthesis from trimethylsilyl azide and methyl propiolate, which generates the unsubstituted triazole after workup.[1]

Materials:

-

Methyl propiolate (50.0 mmol, 1.0 eq.)

-

Trimethylsilyl azide ((CH₃)₃SiN₃) (124 mmol, ~2.5 eq.)

-

Methanol (for workup)

-

Ether (for precipitation/washing)

Procedure:

-

In a sealed, heavy-walled pressure tube, combine methyl propiolate (50.0 mmol) and trimethylsilyl azide (124 mmol).

-

Heat the sealed tube at 105 °C for 90 hours.

-

After the reaction period, cool the mixture to 0 °C in an ice bath.

-

Slowly and carefully add methanol (~36 mL) to the cooled reaction mixture. This step removes the silyl group and protonates the triazole ring.

-

Allow the mixture to stir at room temperature for approximately 45 minutes. A solid precipitate should form.

-

Add ether to the suspension to further encourage precipitation.

-

Filter the solid product, wash thoroughly with ether and then hexane to remove any unreacted starting materials.

-

The crude solid can be further purified by recrystallization from a methanol/ether solvent system to yield pure methyl 1H-1,2,3-triazole-4-carboxylate.[1]

Visualizations

Reaction Mechanisms

References

- 1. guidechem.com [guidechem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]